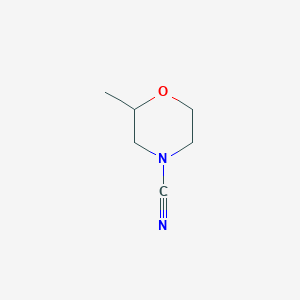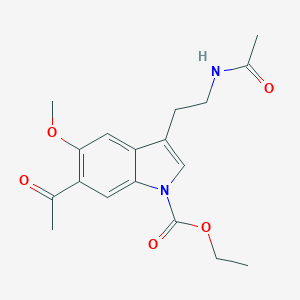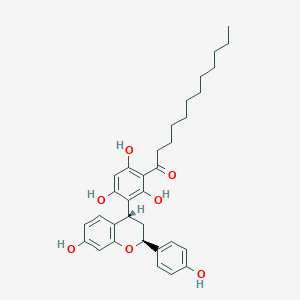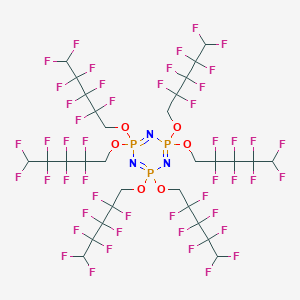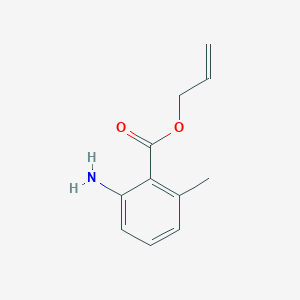
Allyl 2-amino-6-methylbenzoate
Vue d'ensemble
Description
Allyl 2-amino-6-methylbenzoate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemical compounds due to its unique properties. In
Mécanisme D'action
The mechanism of action of allyl 2-amino-6-methylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be responsible for the biological activity of the compounds synthesized from allyl 2-amino-6-methylbenzoate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of allyl 2-amino-6-methylbenzoate are not well studied. However, the compounds synthesized from this compound have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These activities are believed to be due to the covalent bonds formed between the synthesized compounds and their biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 2-amino-6-methylbenzoate has several advantages and limitations for lab experiments. One advantage is its ability to easily react with electrophiles to form covalent bonds. This property makes it a useful compound in the synthesis of other compounds with biological activities. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving allyl 2-amino-6-methylbenzoate. One direction is the synthesis of new compounds with biological activities using this compound as a starting material. Another direction is the study of the mechanism of action of the compounds synthesized from allyl 2-amino-6-methylbenzoate. Additionally, the development of new synthesis methods for allyl 2-amino-6-methylbenzoate and its derivatives could lead to the discovery of new compounds with unique biological activities.
Conclusion
In conclusion, allyl 2-amino-6-methylbenzoate is a useful compound in scientific research due to its unique properties. It is commonly used in the synthesis of other compounds with biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood, but the compounds synthesized from it have been found to have various biological activities. While it has advantages and limitations for lab experiments, there are several future directions for research involving this compound that could lead to the discovery of new compounds with unique biological activities.
Applications De Recherche Scientifique
Allyl 2-amino-6-methylbenzoate has several scientific research applications. It is commonly used in the synthesis of other chemical compounds such as benzoxazoles and benzimidazoles. These compounds have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Allyl 2-amino-6-methylbenzoate is also used in the synthesis of dyes and pigments.
Propriétés
Numéro CAS |
145218-92-4 |
|---|---|
Nom du produit |
Allyl 2-amino-6-methylbenzoate |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-6-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3 |
Clé InChI |
PTVLPBGNAKAOAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
SMILES canonique |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
Synonymes |
Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

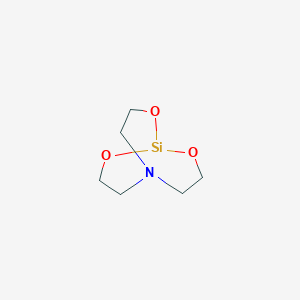
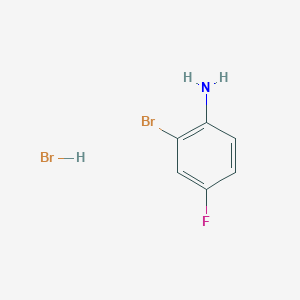
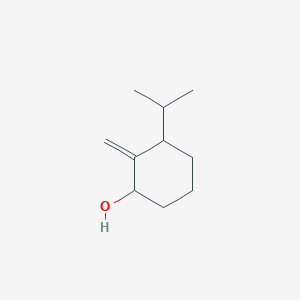
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
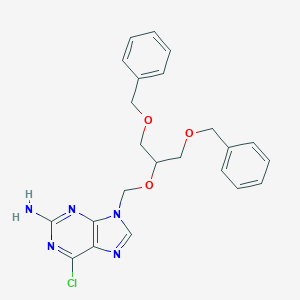
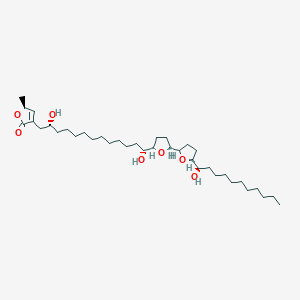
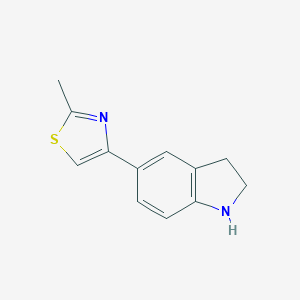
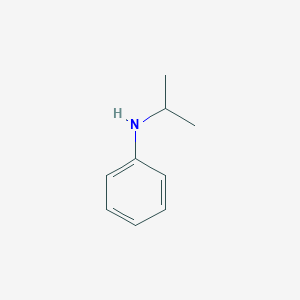
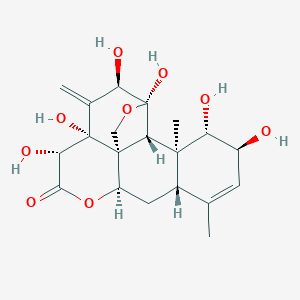
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
